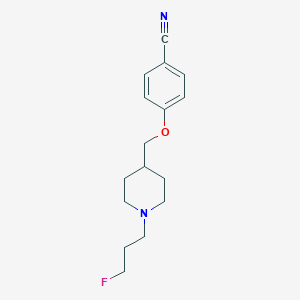

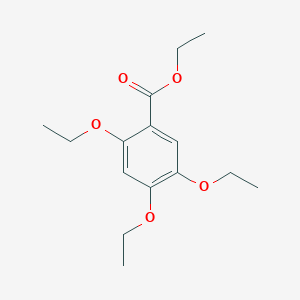

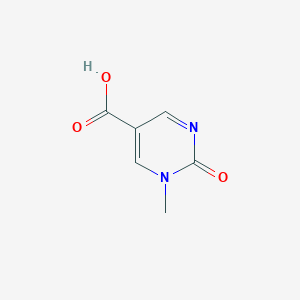

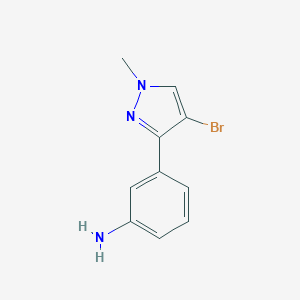

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research for its various applications. Barbituric acid is a precursor to many barbiturate drugs, which have been used as sedatives, hypnotics, and anesthetics. However,

Scientific Research Applications

Tautomerism and Molecular Interactions

Research into the tautomerism of nucleic acid bases, including pyrimidine derivatives, reveals how changes in environmental conditions can influence the stability of these compounds. One study examines the effect of molecular interactions on the tautomeric equilibria of purine and pyrimidine bases, which is crucial for understanding the biochemical properties of nucleic acids and their components (Person et al., 1989). The findings could have significant implications for the design of drugs targeting nucleic acid structures and functions.

Bioisosteres in Drug Design

The quest for novel bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is another area of application. A review focusing on the practical application of novel carboxylic acid bioisosteres highlights the ongoing search for alternatives to the carboxylic acid group in drug molecules. This effort aims to overcome the limitations associated with carboxylic acid, such as toxicity, metabolic instability, or limited passive diffusion across biological membranes (Horgan & O’Sullivan, 2021). The study underscores the innovation required in drug design to improve pharmacological profiles.

Anti-inflammatory Pharmaceuticals

Research on pyrimidine derivatives has led to the development of compounds with potential anti-inflammatory properties. A study on substituted 1,2,3,4 tetrahydropyrimidine derivatives explores their synthesis and in-vitro anti-inflammatory activity. This research paves the way for designing new anti-inflammatory agents, highlighting the utility of pyrimidine compounds in medicinal chemistry (Gondkar et al., 2013).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using pyrimidine as a core structure is a significant application. Pyrimidines, including 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, serve as key intermediates in the synthesis of a variety of compounds with medicinal properties. These processes often involve multi-component reactions, such as the Knoevenagel condensation, to generate molecules of pharmacological interest, particularly in cancer research (Tokala et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It is a key target for the treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with its target, XO, by binding to the active site of the enzyme . The key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

By inhibiting XO, the compound affects the purine metabolism pathway. This results in a decrease in the conversion of hypoxanthine to xanthine and xanthine to uric acid . The downstream effect of this is a reduction in the levels of uric acid in the body, which can be beneficial in the management of conditions like gout and other hyperuricemia-associated diseases .

Result of Action

The inhibition of XO by this compound leads to a decrease in uric acid production . This can result in a reduction of symptoms associated with hyperuricemia, such as gout .

Properties

IUPAC Name |

1-methyl-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODEKXQAWLEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504876 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168428-09-9 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)